REACTION_SMILES
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[C:22]([O-:23])(=[O:24])[OH:25].[C:37]([O-:38])(=[O:39])[CH3:40].[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[CH3:6][Si:7]([CH3:8])([CH3:9])[C:10]#[C:11][c:12]1[cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20][n:21]1.[Hg+:41].[Na+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:10][C:11]([c:12]1[cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20][n:21]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccnc(C#C[Si](C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Hg+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1ccnc(C(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |